molecular formula C13H18ClF3N2O B2956301 1-[4-(Trifluoromethoxy)benzyl]piperidin-4-amine CAS No. 1279219-09-8

1-[4-(Trifluoromethoxy)benzyl]piperidin-4-amine

Cat. No.: B2956301
CAS No.: 1279219-09-8
M. Wt: 310.75
InChI Key: ZAIVBKNVPJWJTC-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethoxy)benzyl]piperidin-4-amine is an organic compound that features a piperidine ring substituted with a benzyl group containing a trifluoromethoxy functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Trifluoromethoxy)benzyl]piperidin-4-amine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Trifluoromethoxy)benzyl]piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethoxy)benzyl]piperidin-4-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 1-[4-(Trifluoromethoxy)benzyl]piperidin-4-amine is unique due to the combination of the piperidine ring and the trifluoromethoxybenzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O/c14-13(15,16)19-12-3-1-10(2-4-12)9-18-7-5-11(17)6-8-18/h1-4,11H,5-9,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMROVMSWPHDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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